molecular formula C22H19N5O2S B14158600 N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine CAS No. 186450-73-7

N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine

Cat. No.: B14158600
CAS No.: 186450-73-7
M. Wt: 417.5 g/mol
InChI Key: DDEDTHZGIZHZAT-UHFFFAOYSA-N
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Description

N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine typically involves multiple steps, starting with the nitration of benzisothiazole derivatives. The key steps include:

    Diazotization: Conversion of the nitrobenzisothiazole to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-phenylmethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and diazotization steps, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized as a dye intermediate and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine involves its interaction with specific molecular targets The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-1-(3-fluorophenyl)propan-2-amine: Another compound with a similar ethylamine structure but different substituents on the benzene ring.

    N-Ethyl-1-(4-fluorophenyl)propan-2-amine: Similar to the above compound but with a fluorine substituent in a different position.

Uniqueness

N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine is unique due to the presence of the nitrobenzisothiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

186450-73-7

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]aniline

InChI

InChI=1S/C22H19N5O2S/c1-2-26(15-16-6-4-3-5-7-16)18-10-8-17(9-11-18)23-24-22-20-14-19(27(28)29)12-13-21(20)25-30-22/h3-14H,2,15H2,1H3

InChI Key

DDEDTHZGIZHZAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-]

Origin of Product

United States

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